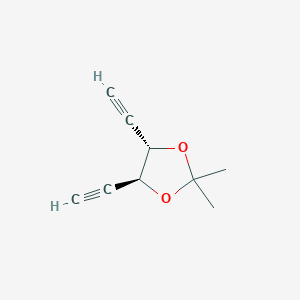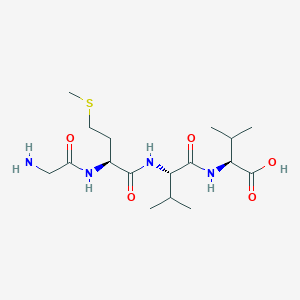![molecular formula C20H15N3S B14222457 2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine CAS No. 823802-18-2](/img/structure/B14222457.png)
2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]phenothiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α-bromoacetophenone to form the intermediate, which then undergoes cyclization with formamide to yield the desired compound. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and catalysts under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.
Applications De Recherche Scientifique
2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one: Another heterocyclic compound with similar structural features.
Imidazo[1,2-a]pyridines: A class of compounds with a similar imidazo core structure.
Imidazo[1,5-a]pyrimidines: Compounds with a similar imidazo ring system but different substitution patterns.
Uniqueness
2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine is unique due to its specific structural arrangement and the presence of both imidazo and phenothiazine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
823802-18-2 |
|---|---|
Formule moléculaire |
C20H15N3S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-methyl-3-phenyl-10H-imidazo[4,5-b]phenothiazine |
InChI |
InChI=1S/C20H15N3S/c1-13-21-16-11-17-20(24-19-10-6-5-9-15(19)22-17)12-18(16)23(13)14-7-3-2-4-8-14/h2-12,22H,1H3 |
Clé InChI |
CLAJGJQWKZMWHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC3=C(C=C2N1C4=CC=CC=C4)SC5=CC=CC=C5N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
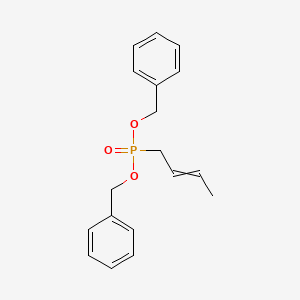
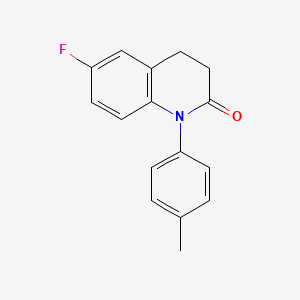
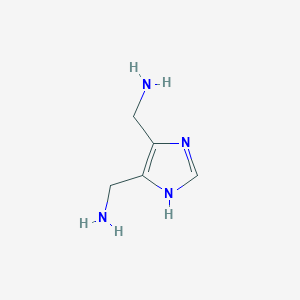
![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
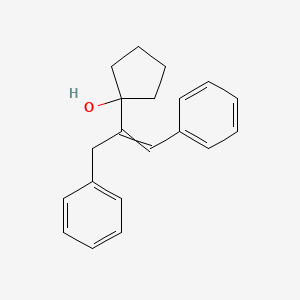
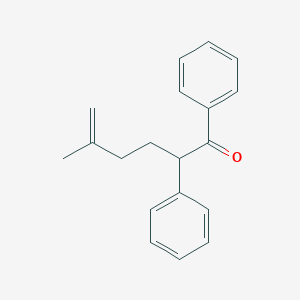
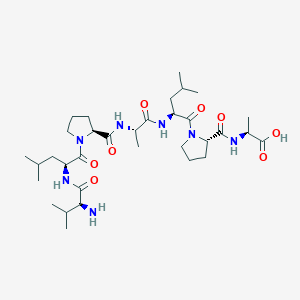
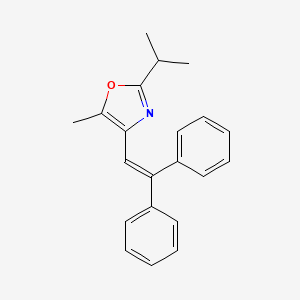
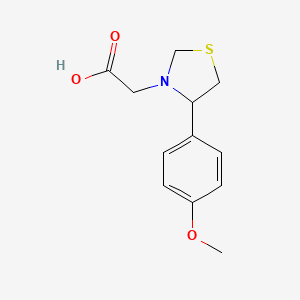
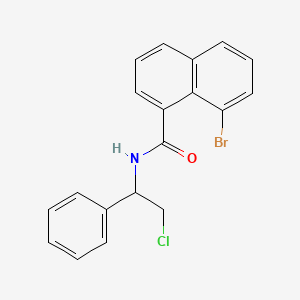
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
